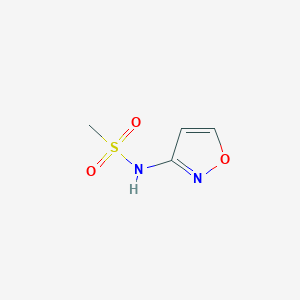
N-(2-Aminoethyl)-1-naphthylacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to N-(2-Aminoethyl)-1-naphthylacetamide involves reactions with arylidene malononitrile, 1,3-diketones, and malononitrile, leading to a range of heterocyclic compounds. These synthesis routes have been explored for producing pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives, showcasing the versatility of naphthylacetamide compounds in heterocyclic synthesis (Fadda et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-Aminoethyl)-1-naphthylacetamide demonstrates significant variation in conformation and tautomerism. For example, 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone exhibits keto-enol tautomerism and a non-planar structure with a dihedral angle indicating intramolecular interactions (Ünver et al., 2001).
Chemical Reactions and Properties
N-(2-Aminoethyl)-1-naphthylacetamide and its derivatives participate in various chemical reactions, forming angular heterocyclic compounds with aromatic amines and exhibiting nucleophilic nitrogen-nitrogen exchange reactions. These reactions highlight the compound's reactivity towards forming complex structures with potential pharmacological activities (Agarwal & Mital, 1976; Hojo*, Masuda, & Okada*, 1987).
Physical Properties Analysis
The physical properties of N-(2-Aminoethyl)-1-naphthylacetamide derivatives, such as solubility and film-forming ability, are influenced by their molecular structure. Fluorinated polyimides derived from naphthyl-containing compounds exhibit low moisture absorption and low dielectric constants, indicating their potential in materials science applications (Chung & Hsiao, 2008).
Chemical Properties Analysis
The chemical properties of N-(2-Aminoethyl)-1-naphthylacetamide derivatives, including reactivity towards different functional groups and participation in cyclization reactions, are crucial for synthesizing novel compounds with diverse biological activities. The Cu(I)-catalyzed synthesis of functionalized 1-naphthylamines from related compounds demonstrates the potential for creating biologically relevant molecules with unique photophysical properties (Su et al., 2019).
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
N-(2-Aminoethyl)-1-naphthylacetamide derivatives have been used in Alzheimer's disease research. A study by Shoghi-Jadid et al. (2002) utilized a derivative, [18F]FDDNP, with positron emission tomography (PET) for the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This technique is significant for diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Pharmacological Research
In pharmacology, Piplani et al. (2004) synthesized 2-naphthyloxy derivatives of N,N-substituted acetamides, showing significant antiamnesic activity. These compounds were found to enhance memory, comparable to the known nootropic agent piracetam (Piplani et al., 2004).
Antibacterial Activity
Fadda et al. (2015) explored the synthesis of various naphthylacetamide derivatives for their antimicrobial activity. They found these compounds to exhibit mild to moderate activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in antibacterial applications (Fadda et al., 2015).
Chemical Analysis and Detection
Naphthylacetamide derivatives have been used in chemical analysis. Terada et al. (1983) utilized 2-Mercapto-N-2-naphthylacetamide for the preconcentration of palladium(II) from water, which is crucial for atomic absorption spectrometric measurement (Terada et al., 1983).
Polymer Chemistry
In the field of polymer chemistry, Erol and Soykan (2004) reported the synthesis of a naphthylamino species containing monomer, 2-(2-naphthylamino)-2-oxo-ethyl methacrylate, and its copolymerization with other monomers. This research contributes to the development of novel polymers with specific properties (Erol & Soykan, 2004).
Environmental Analysis
Naphthylacetamide derivatives have also been used in environmental analysis. Esparza et al. (2013) developed a method for determining naphthalene-derived compounds in apples, demonstrating their utility in food safety and environmental monitoring (Esparza et al., 2013).
Wirkmechanismus
Target of Action
It’s worth noting that amines, such as this compound, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Amines can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds or ionic interactions with amino acid residues in the target proteins .
Biochemical Pathways
It’s known that amines can participate in a wide range of biochemical processes, including neurotransmission and enzymatic reactions .
Result of Action
Amines are known to have diverse biological effects, depending on their specific targets and the context of their action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWZEVNPRJDAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189856 | |
| Record name | N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-1-naphthylacetamide | |
CAS RN |
36321-43-4 | |
| Record name | N-(2-Aminoethyl)-1-naphthylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-AMINOETHYL)-1-NAPHTHYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3LUK7H8QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)


![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)







![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)
